Zalospirone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
114298-18-9 |
|---|---|
Molecular Formula |
C24H29N5O2 |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
(1R,2R,6S,7S,8S,11R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione |
InChI |
InChI=1S/C24H29N5O2/c30-22-20-18-6-7-19(17-5-4-16(17)18)21(20)23(31)29(22)11-2-1-10-27-12-14-28(15-13-27)24-25-8-3-9-26-24/h3-9,16-21H,1-2,10-15H2/t16-,17+,18-,19+,20-,21+ |
InChI Key |
AERLHOTUXIJQFV-RCPZPFRWSA-N |
Isomeric SMILES |
C1CN(CCN1CCCCN2C(=O)[C@@H]3[C@@H]4C=C[C@H]([C@@H]3C2=O)[C@@H]5[C@H]4C=C5)C6=NC=CC=N6 |
Canonical SMILES |
C1CN(CCN1CCCCN2C(=O)C3C4C=CC(C3C2=O)C5C4C=C5)C6=NC=CC=N6 |
Synonyms |
3a,4,4a,6a,7,7a-hexahydro-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-4,7-etheno-1H-cyclobut(f)isoindole-1,3(2H)-dione WY 47846 WY-47846 zalospirone zalospirone dihydrochloride zalospirone dihydrochloride, (3aalpha,4beta,4aalpha,6aalpha,7beta,7aalpha)-isomer zalospirone hydrochloride |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivations of Zalospirone
Established Chemical Synthesis Routes for Zalospirone
The synthesis of this compound has been documented through various chemical routes. One established method involves a multi-step reaction process starting from key precursors. chemicalbook.com
The synthesis of this compound typically begins with the precursor 1,3,5,7-Cyclooctatetraene. chemicalbook.comchemsrc.com Another key precursor is 1-(2-Pyrimidinyl)piperazine. chemsrc.com
A crucial intermediate in the synthesis is 2-(4-bromobutyl)-4,7-etheno-1H-cyclobut[f]isoindole-1,3,5(2H,4H,6H)-trione. The synthesis process may also involve other intermediates such as tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylic anhydride. chemsrc.com High-performance liquid chromatography (HPLC) analysis of crude this compound has identified the presence of synthetic precursors and dimeric impurities, highlighting the complexity of the reaction pathway. molnar-institute.com
One documented synthesis involves a two-step process. The first step, which involves heating in toluene (B28343), proceeds with a reported yield of 85%. chemicalbook.com The second step involves heating in pyridine (B92270) to yield the final product. chemicalbook.com
Detailed optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Computer simulation programs like DryLab G/plus have been utilized to develop optimized gradient HPLC methods for the purity assay of crude this compound, allowing for the effective separation of the main compound from impurities and synthetic by-products. molnar-institute.com
Precursor Identification and Intermediate Transformations
Synthetic Strategies for Novel this compound Analogues and Derivatives
The structural framework of this compound has served as a template for the design and synthesis of novel analogues with potential therapeutic applications. These strategies often involve modifications to the cyclic imide portion or the arylpiperazine moiety.
One approach involves the modification of the imide section of this compound. For instance, the incorporation of a tertiary adamantyl substituent next to a secondary carboxamide moiety led to the development of Adatanserin. sci-hub.se Further modification of Adatanserin through direct thionation using Lawesson's reagent in refluxing toluene resulted in the synthesis of Thioadatanserin, with yields improving from 60% to 84-90% with the addition of triethylamine. sci-hub.se
Another strategy focuses on creating derivatives based on the 1-(2-pyrimidin-2-yl)piperazine scaffold, which is a key component of this compound. nih.govresearchgate.netresearchgate.net A series of novel 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxo-ethyl 4-substituted piperazine-1-carbodithioate derivatives were synthesized by reacting 2-chloro-N-[4-(2-pyrimidinyl)piperazine]acetamide with potassium salts of appropriate piperazine (B1678402) dithiocarbamate (B8719985) derivatives in acetone (B3395972) at room temperature. nih.gov The yields for these final products ranged from 66% to 73%. nih.gov
Furthermore, building upon the structural features of this compound, a number of benzodioxan-5-ylpiperazine derivatives possessing a 4-substituted aryl amide moiety have been designed. unimi.it The synthesis of various conformationally constrained aryl- or heteroaryl-piperazinyl derivatives of selected imides has also been explored to create new 5-HT1A receptor ligands. researchgate.net These syntheses involve the reaction of N-substituted imides with arylpiperazines like 1-(2-methoxyphenyl)piperazine (B120316) or 1-(2-pyrimidinyl)piperazine. researchgate.net
These synthetic strategies demonstrate the versatility of the this compound scaffold in generating a diverse range of chemical entities for further pharmacological investigation.
Molecular Pharmacology and Neuroreceptor Interaction Profiles of Zalospirone
Serotonin (B10506) 5-HT1A Receptor Agonism and Partial Agonism
Zalospirone is characterized as a selective, high-affinity partial agonist at the serotonin 5-HT1A receptor. wikipedia.orgnih.govresearchgate.net This interaction is considered the primary mechanism underlying its pharmacological effects. ontosight.aiontosight.ai As a partial agonist, it binds to the receptor and elicits a functional response that is lower than that of the endogenous full agonist, serotonin (5-HT). cambridge.orgnih.gov The azapirone class, to which this compound belongs, includes several other 5-HT1A receptor partial agonists such as buspirone (B1668070), ipsapirone (B1662301), and tandospirone. oup.comcambridge.org Studies have shown that compounds with partial agonist activity at 5-HT1A receptors can be effective in managing anxiety and depression. researchgate.net
In vitro binding assays have been utilized to quantify this compound's affinity for the 5-HT1A receptor. In preclinical studies, this compound (coded as WY-47,846) demonstrated a high affinity for the 5-HT1A receptor binding site, with a reported inhibition constant (Kᵢ) of 16.7 nM. researchgate.net Another source, the IUPHAR/BPS Guide to PHARMACOLOGY, lists a pKᵢ value of 8.1 for this compound at human 5-HT1A receptors, which corresponds to a Kᵢ of approximately 7.94 nM. guidetopharmacology.orgguidetoimmunopharmacology.org
This compound's selectivity for the 5-HT1A receptor is a key feature of its pharmacological profile. Research indicates that it possesses only weak to modest affinities for serotonin 5-HT2 and dopamine (B1211576) D2 receptors. researchgate.net Furthermore, it was found to be weak or inactive in displacing radioligands from α1- and α2-adrenergic, beta-adrenergic, cholinergic, and histamine (B1213489) H1 receptors, underscoring its selectivity. researchgate.net This high selectivity for the 5-HT1A receptor distinguishes it from other psychopharmacological agents that may interact with a broader range of neuroreceptors.
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates intracellular signaling cascades. cymitquimica.comnih.gov A key method for assessing the activation of these receptors is the guanosine-5'-O-(3-[³⁵S]thio)-triphosphate ([³⁵S]GTPγS) binding assay. This functional assay measures the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit of the G-protein, which is a direct consequence of receptor activation by an agonist. nih.gov
Studies employing [³⁵S]GTPγS binding assays with recombinant human 5-HT1A receptors have confirmed this compound's functional activity. In these assays, this compound was shown to stimulate [³⁵S]GTPγS binding, but to a lesser extent than full agonists like 5-carboxamidotryptamine (B1209777) (5-CT) and flesinoxan. nih.gov This finding provides direct evidence of this compound's ability to engage and activate G-proteins coupled to the 5-HT1A receptor, consistent with its classification as a partial agonist. nih.govresearchgate.net
Intrinsic efficacy refers to the ability of a ligand to activate a receptor once it is bound. It is a measure of the maximal functional response a compound can produce. For 5-HT1A receptor ligands, this is often expressed relative to the maximal effect of the endogenous neurotransmitter, 5-HT.
A meta-analysis comparing the intrinsic activity of several azapirones at 5-HT1A receptors reported a value of approximately 47% for this compound. cambridge.org This is comparable to ipsapirone (~49%) and buspirone (~65%), while being lower than tandospirone, which acts as a full agonist (~100%) in the utilized models. cambridge.org This intermediate level of intrinsic efficacy confirms that this compound is a partial agonist, capable of producing a significant but submaximal response at the 5-HT1A receptor. nih.govcambridge.org
Interactive Data Table: this compound Receptor Binding and Functional Profile
| Receptor | Parameter | Value | Reference |
| 5-HT1A | Kᵢ | 16.7 nM | researchgate.net |
| pKᵢ | 8.1 (~7.94 nM) | guidetopharmacology.orgguidetoimmunopharmacology.org | |
| Functional Activity | Partial Agonist | nih.gov | |
| Intrinsic Efficacy | ~47% | cambridge.org | |
| Dopamine D2 | Affinity | Weak-to-modest | researchgate.net |
| Adrenergic α1 | Affinity | Weak to inactive | researchgate.net |
| Adrenergic α2 | Affinity | Weak to inactive | researchgate.net |
G-Protein Coupling and Activation Modalities via [35S]GTPγS Binding Assays
Investigation of Interactions with Other Neurotransmitter Systems
While this compound is highly selective for the 5-HT1A receptor, its complete pharmacological profile requires an examination of its potential interactions with other key neurotransmitter systems, such as the dopaminergic and adrenergic systems.
The interaction of azapirones with dopamine receptors, particularly the D2 subtype, is a known characteristic of some members of this class. nih.gov However, this compound's affinity for dopamine receptors appears to be low. Preclinical studies characterized its affinity for D2 receptors as "weak-to-modest". researchgate.net In ex vivo binding studies, this compound did not alter D2 receptor binding, further suggesting a low potential for significant D2 receptor interaction in vivo. researchgate.net There is a lack of specific binding affinity data (Kᵢ values) for this compound at the D3 and D4 receptor subtypes in the reviewed literature. Given its demonstrated selectivity for the 5-HT1A receptor, any affinity for D3 and D4 receptors is presumed to be low.
Histamine H1 Receptor Interactions
A thorough review of the existing scientific literature indicates a lack of specific research findings detailing the interaction of this compound with the Histamine H1 receptor. While this compound's primary pharmacological action is as a selective 5-HT1A partial agonist, its broader receptor binding profile, particularly its affinity for the H1 receptor, is not well-documented in published studies. wikipedia.orgontosight.ai
Consequently, no quantitative data, such as Ki or IC50 values, from radioligand binding assays or functional assay results are available to construct a data table or provide a detailed analysis of its interaction at this receptor. The development of this compound was discontinued, which may have limited the public dissemination of a complete pharmacological profile. ncats.io
Interactive Data Table: this compound - Histamine H1 Receptor Binding Affinity
| Receptor | Species | Assay Type | Ligand | Ki (nM) | Reference |
| Histamine H1 | Data Not Available | Data Not Available | This compound | Data Not Available | N/A |
The table above reflects the current lack of available data regarding this compound's binding affinity for the Histamine H1 receptor.
Structure Activity Relationship Sar and Ligand Design Principles for Zalospirone
Identification of Pharmacophoric Elements Critical for 5-HT1A Receptor Interaction
The interaction of Zalospirone and other azapirones with the 5-HT1A receptor is dictated by a well-defined pharmacophore. A general pharmacophore model for high-affinity 5-HT1A receptor ligands includes two aromatic sites and a hydrogen bond donor site. unisi.it For arylpiperazine ligands like this compound, these critical elements are distributed across the molecule. researchgate.net
The essential pharmacophoric components are:
A Basic Nitrogen Atom: A protonatable nitrogen atom, typically within the piperazine (B1678402) ring, is crucial. This atom is believed to form a charge-assisted hydrogen bond with a key aspartate residue (Asp3.32) in the binding site of the 5-HT1A receptor. researchgate.net
An Aryl Group: An aromatic moiety, in this case, the pyrimidinyl group, is a common feature. This group engages in hydrophobic and/or aromatic interactions within a specific "arylpiperazine pocket" of the receptor binding site. researchgate.net
A Flexible Butyl Spacer: A four-carbon alkyl chain connects the piperazine core to the terminal imide portion of the molecule. This linker provides the necessary distance and conformational flexibility for the ligand to adopt a bent conformation, allowing the two ends of the molecule to interact with their respective binding pockets. researchgate.netdrugfuture.com
A Terminal "Imide" Moiety: this compound features a complex polycyclic imide structure at the terminus. This part of the molecule interacts with a distinct "imide pocket" in the receptor. researchgate.net The nature of this group significantly influences the compound's affinity and efficacy.
These elements collectively ensure a specific orientation and high-affinity binding of this compound within the 5-HT1A receptor.
Systematic Evaluation of Substituent Effects on Receptor Binding and Functional Potency
The development of this compound (also known as WY-47,846) was part of a broader investigation into polycyclic aryl- and heteroarylpiperazyl imides as potential anxiolytic agents. drugfuture.com Studies on this compound and its analogs have demonstrated how modifications to its structure impact receptor binding and functional activity.
The general structure of an azapirone consists of a terminal imide group, a butyl spacer, and an arylpiperazine moiety. Variations in each of these components have been systematically evaluated:
The Imide Terminus: The complex, rigid polycyclic imide structure of this compound is a key feature. The design of related compounds, such as adatanserin, was based on the modification of this compound's structure, highlighting the importance of this region for maintaining potent 5-HT1A agonist activity. sci-hub.se
The Arylpiperazine Moiety: The 1-(2-pyrimidinyl)piperazine group is a common and highly effective pharmacophore found in many azapirones, including this compound, Buspirone (B1668070), and Tandospirone. tandfonline.com This moiety is a significant contributor to the high affinity for the 5-HT1A receptor.
Comparative Structural Analysis within the Azapirone Chemical Class
This compound belongs to the azapirone class of compounds, which are characterized as 5-HT1A receptor partial agonists. wikipedia.orgwikipedia.org This class includes well-known drugs such as Buspirone, Gepirone, Ipsapirone (B1662301), and Tandospirone. wikipedia.org A comparative analysis of their structures reveals a common scaffold with distinct variations, primarily in the terminal imide portion of the molecule.
All these compounds share the N-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl) backbone, which is responsible for the characteristic interaction with the 5-HT1A receptor. tandfonline.com The primary structural difference lies in the cyclic imide group attached to the butyl chain.
Table 1: Structural Comparison of this compound and Other Azapirones
| Compound | Terminal Group Structure | Key Structural Feature |
| This compound | Polycyclic etheno-cyclobut[f]isoindole-dione | |
| Buspirone nih.gov | Spiro[4.5]decane-dione | |
| Gepirone nih.gov | Dimethylpiperidine-dione | |
| Ipsapirone nih.gov | Benzisothiazol-one-dioxide | |
| Tandospirone nih.gov | Norbornane-dicarboximide |
Data sourced from PubChem.
Preclinical Pharmacological Investigations of Zalospirone in Animal Models
In Vitro Studies on Neuronal Preparations
A comprehensive review of the available scientific literature did not yield specific in vitro studies detailing the direct effects of Zalospirone on the release and reuptake of neurotransmitters from neuronal preparations. While its mechanism as a 5-HT1A partial agonist suggests modulation of the serotonergic system, direct experimental evidence from in vitro assays on synaptosomes or brain slices focusing on this compound's impact on neurotransmitter dynamics appears to be limited. Research on other 5-HT1A agonists has shown that activation of these receptors, particularly presynaptic autoreceptors, can inhibit serotonin (B10506) release. transpharmation.com One study noted that this compound (referred to as WY-47,846) potently inhibited serotonergic neuronal activity in the dorsal raphe nucleus, which is suggestive of agonist activity at the 5-HT1A receptor. researchgate.net However, this was an in vivo observation of neuronal firing rather than a direct in vitro measurement of neurotransmitter release or reuptake.
Non-Human In Vivo Behavioral Paradigms for Central Nervous System Effects
The forced swimming test (FST) is a widely used rodent behavioral model to screen for potential antidepressant efficacy. nih.govbiorxiv.orgresearchgate.net In this test, animals are placed in a cylinder of water from which they cannot escape, and the duration of immobility is measured as an indicator of a depressive-like state. A reduction in immobility time is interpreted as an antidepressant-like effect. nih.gov
A study by Singh and Lucki (1993) evaluated the effects of this compound (WY-47,846) in the FST in rats. wikipedia.org Unlike other 5-HT1A receptor agonists tested, such as WY-48,723 (a full agonist) and WY-50,324 (a partial agonist), which reduced immobility time, this compound did not produce a similar antidepressant-like effect. wikipedia.org In fact, this compound was found to increase the duration of immobility, which complicated its evaluation in this particular screening model. wikipedia.org The study suggested that antidepressant-like activity in the FST for this class of compounds may be related to a medium to high efficacy for activating 5-HT1A receptors. wikipedia.org
Table 1: Effect of this compound and Other 5-HT1A Agonists in the Forced Swimming Test
| Compound | 5-HT1A Efficacy | Effect on Immobility in FST |
|---|---|---|
| This compound (WY-47,846) | Partial Agonist/Antagonist | Increased |
| WY-48,723 | Full Agonist | Reduced |
| WY-50,324 | Partial Agonist | Reduced |
| 8-OH-DPAT | Full Agonist | Reduced |
| Desipramine | Tricyclic Antidepressant | Reduced |
Source: Singh and Lucki, 1993. wikipedia.org
The serotonin (5-HT) behavioral syndrome is a set of behaviors, including flat body posture, forepaw treading, and head weaving, that occurs in rats following the administration of serotonin agonists or drugs that increase synaptic serotonin levels. The induction of this syndrome is often used to characterize the in vivo efficacy of 5-HT receptor agonists.
In the same study by Singh and Lucki (1993), this compound was investigated for its ability to produce the 5-HT behavioral syndrome. wikipedia.org The results indicated that this compound did not induce the syndrome on its own. wikipedia.org Furthermore, when administered prior to the full 5-HT1A agonist 8-OH-DPAT, this compound acted as an antagonist, blocking the expression of the 5-HT syndrome typically produced by 8-OH-DPAT. wikipedia.org This finding is consistent with its profile as a low-efficacy partial agonist or functional antagonist at 5-HT1A receptors in this paradigm. In contrast, the full agonist WY-48,723 produced behavioral effects similar to 8-OH-DPAT, while the partial agonist WY-50,324 induced only some components of the syndrome. wikipedia.org
This compound, along with other 5-HT1A agonists like buspirone (B1668070), gepirone, and ipsapirone (B1662301), has been shown to have distinct effects on DRL 72-s schedule performance when compared to the serotonin precursor 5-HTP and the benzodiazepine (B76468) anxiolytic diazepam. nih.gov In general, this compound and the other tested arylpiperazine 5-HT1A compounds increased the rate of reinforcement and decreased the rate of responding. nih.gov However, they also disrupted the profile of the interresponse time (IRT) distribution. nih.gov This disruption was suggested to result from decreased serotonin transmission mediated by presynaptic, somatodendritic 5-HT1A autoreceptors. nih.gov
Table 2: Comparative Effects of this compound and Other Agents on DRL 72-s Performance
| Compound | Effect on Reinforcement Rate | Effect on Response Rate | IRT Distribution Profile |
|---|---|---|---|
| This compound | Increased | Decreased | Disrupted |
| Buspirone | Increased | Decreased | Disrupted |
| Gepirone | Increased | Decreased | Disrupted |
| Ipsapirone | Increased | Decreased | Disrupted |
| 5-HTP | Increased | Decreased | Not Disrupted |
| Diazepam | Variable | Increased Bursting | Disrupted |
Source: Richards et al., 1994. nih.gov
Animal models of stress-evoked behaviors, such as the social defeat model or stress-induced hyperthermia, are utilized to study the neurobiology of stress-related disorders and to evaluate the efficacy of potential therapeutic agents. nih.govnih.gov These models often involve the activation of the corticotropin-releasing factor (CRF) system, a key mediator of the stress response.
A thorough review of the published literature did not identify specific studies that have evaluated the effects of this compound in established animal models of stress-evoked behaviors. While the role of the CRF system in stress and the anxiolytic/antidepressant potential of CRF1 receptor antagonists are well-documented, direct preclinical investigations into the interaction between this compound and these stress-related pathways appear to be absent from the available scientific record.
Table 3: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 163925 |
| Buspirone | 2477 |
| Gepirone | 68766 |
| Ipsapirone | 3769 |
| 8-OH-DPAT | 1 |
| Diazepam | 3016 |
| 5-Hydroxytryptophan (5-HTP) | 11 |
| Desipramine | 2995 |
| WY-48,723 | 57351662 |
Effects on Operant Conditioning Schedules (e.g., Differential-Reinforcement-of-Low-Rate)
Neurobiological Mechanisms Explored in Preclinical Contexts
Preclinical investigations using animal models have been instrumental in elucidating the neurobiological mechanisms underlying the pharmacological effects of this compound. These studies have primarily focused on its interaction with serotonergic and dopaminergic systems, providing insights into its potential therapeutic actions.
Role of Presynaptic and Postsynaptic 5-HT1A Receptors in Serotonergic Regulation
This compound is characterized as a selective partial agonist at 5-HT1A receptors. wikipedia.org Its activity at these receptors, which are key regulators of the serotonin system, has been a central focus of preclinical research. 5-HT1A receptors are located both presynaptically on serotonin neurons in the raphe nuclei and postsynaptically in various brain regions, including the hippocampus, amygdala, and cortex. oncotarget.comfrontiersin.org
Presynaptic 5-HT1A Autoreceptors: Activation of presynaptic 5-HT1A autoreceptors on the cell bodies and dendrites of serotonin neurons in the raphe nuclei leads to a decrease in the firing rate of these neurons and a subsequent reduction in serotonin release at their terminals throughout the brain. oncotarget.comfrontiersin.orgwikipedia.org Like other 5-HT1A receptor agonists, this compound's action at these autoreceptors is thought to contribute to an initial decrease in serotonergic transmission. This mechanism is a common feature of azapirone drugs and is believed to play a role in the delayed onset of their therapeutic effects. wikipedia.org
Postsynaptic 5-HT1A Receptors: this compound also acts on postsynaptic 5-HT1A receptors, which are abundant in limbic areas associated with mood and anxiety. oncotarget.comfrontiersin.org In animal models, the activation of postsynaptic 5-HT1A receptors is associated with specific physiological and behavioral outcomes. For instance, the induction of hypothermia in rats is a well-established model for assessing the activity of compounds at postsynaptic 5-HT1A receptors. nih.gov Studies have shown that this compound acts as a partial agonist at these receptors, being less efficacious in inducing hypothermia compared to full agonists like 8-OH-DPAT. nih.gov This partial agonism at postsynaptic sites is a critical aspect of its pharmacological profile.
Table 1: this compound's Activity at 5-HT1A Receptors in Preclinical Models
| Receptor Location | Effect of this compound | Consequence in Animal Models |
|---|---|---|
| Presynaptic (Autoreceptors) | Partial Agonist | Reduction in serotonin neuron firing and release |
| Postsynaptic | Partial Agonist | Less efficacious hypothermia induction compared to full agonists nih.gov |
Interactions with Dopaminergic Systems and their Behavioral Correlates
The interplay between the serotonergic and dopaminergic systems is crucial for regulating mood, motivation, and motor control. nih.gov Preclinical evidence suggests that this compound's effects extend beyond the serotonin system to modulate dopaminergic pathways.
Activation of 5-HT1A receptors has been shown to influence dopamine (B1211576) release in key brain regions such as the prefrontal cortex, striatum, and hippocampus. wikipedia.org This interaction is believed to be a significant contributor to the therapeutic effects of 5-HT1A receptor agonists. Specifically, stimulation of 5-HT1A receptors can lead to an increase in dopamine release, which may be beneficial in conditions characterized by dopaminergic hypofunction. wikipedia.orgresearchgate.net
In animal models, the interaction between 5-HT1A agonists and the dopamine system has been observed in various behavioral paradigms. For example, 5-HT1A receptor agonists can reduce the catalepsy induced by dopamine D2 receptor antagonists in rats, an effect thought to be mediated by an increase in striatal dopamine levels. researchgate.net While direct studies on this compound's effect on dopamine release are limited, its profile as a 5-HT1A partial agonist suggests it could modulate dopaminergic neurotransmission. nih.gov This modulation is considered a potential mechanism for the antidepressant-like effects observed with some 5-HT1A agonists in preclinical tests.
The behavioral correlates of this interaction are complex. The dopaminergic system is implicated in reward processing, and its dysregulation is associated with anhedonia, a core symptom of depression. nih.gov By potentially enhancing dopamine release, this compound could have an impact on motivated behaviors. Animal studies have shown that hyperactivity in the dopamine system can be associated with increased impulsive aggression. nih.gov The reciprocal relationship between serotonin and dopamine, where decreased serotonergic activity can be linked to increased dopamine activity, highlights the intricate balance that drugs like this compound may influence. nih.gov
Theoretical and Computational Studies in Zalospirone Research
In Silico Modeling of Ligand-Receptor Interactions
In silico modeling plays a pivotal role in visualizing and understanding how a ligand, such as Zalospirone, binds to its receptor. researchgate.net Given that this compound is an azapirone that acts as a partial agonist at the 5-HT1A receptor, computational models have been employed to explore its binding mechanism within this G protein-coupled receptor (GPCR). researchgate.net
The process often begins with the construction of a three-dimensional (3D) model of the target receptor, as the crystallographic structures of many GPCRs, including the 5-HT1A receptor, were historically unavailable. nih.govresearchgate.net These models are typically built using homology modeling, where the amino acid sequence of the target receptor is mapped onto the known crystal structure of a related protein, such as bovine rhodopsin or the more recently resolved structure of the human 5-HT1B receptor. nih.govresearchgate.net
Once a reliable model of the 5-HT1A receptor is established, docking studies can be performed to predict the binding pose of this compound within the receptor's binding pocket. These studies have shown that ligands like this compound, and its analogues, are attracted to the receptor by electrostatic forces, particularly due to the negative electrostatic potential in the putative ligand-binding site. nih.gov The binding of azapirones like buspirone (B1668070), which shares structural similarities with this compound, has been shown to involve interactions with specific amino acid residues within the transmembrane helices of the 5-HT1A receptor. nih.gov Computational studies on related 5-HT1A receptor ligands have identified key interactions, such as hydrogen bonds and van der Waals forces, with residues that are critical for ligand recognition and the initiation of the signaling cascade. nih.govherbmedpharmacol.com The interaction patterns can differ between agonists and antagonists, influencing the conformational changes in the receptor and its subsequent biological response. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Methodologies for this compound and Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. patsnap.com This approach is fundamental in drug design for predicting the activity of novel compounds and for optimizing lead structures. mdpi.comnih.gov
For this compound and its analogues, QSAR studies are crucial for identifying the key molecular features that determine their affinity and efficacy at the 5-HT1A receptor. nih.gov The general workflow for a QSAR study involves several key steps:
Data Set Selection : A series of structurally related compounds, such as this compound and other azapirone derivatives, with experimentally determined biological activities (e.g., binding affinities, IC50 values) is compiled. nih.gov
Descriptor Calculation : A wide range of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecule's physicochemical properties, such as electronic (e.g., charge distribution), steric (e.g., molecular volume), and hydrophobic (e.g., logP) characteristics. mdpi.com
Model Development : Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like k-Nearest Neighbor (kNN), are used to build a mathematical model that relates the calculated descriptors to the biological activity. researchgate.netmdpi.com
Model Validation : The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its reliability. nih.gov
While specific QSAR models exclusively for this compound are not extensively detailed in the public literature, field-based QSAR studies have been developed for new series of compounds that share the pyrimidinylpiperazine scaffold with this compound. researchgate.net These studies help in explaining the structure-activity relationship and guide the synthesis of new derivatives with potentially improved pharmacological profiles. nih.govresearchgate.net
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide a dynamic and detailed view of ligand-receptor interactions at the atomic level.
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com For this compound, docking studies into a homology model of the 5-HT1A receptor would reveal its binding pose and key interactions with amino acid residues in the binding pocket. nih.govnih.gov Studies on structurally similar 5-HT1A receptor ligands have highlighted the importance of interactions with specific residues for binding. nih.gov For instance, docking studies on other arylpiperazine ligands have shown interactions with residues in the transmembrane domains of the receptor. nih.gov
Molecular Dynamics (MD) Simulations provide insights into the time-dependent behavior of the ligand-receptor complex, allowing researchers to study its stability and the conformational changes that occur upon ligand binding. researchgate.netnih.gov An MD simulation of a this compound-5-HT1A receptor complex would start with the docked pose and simulate the movements of atoms over time, governed by the principles of physics. nih.gov
These simulations can reveal:
The stability of the ligand within the binding pocket.
The network of hydrogen bonds and other non-covalent interactions that stabilize the complex.
Conformational changes in the receptor induced by the ligand, which are crucial for its activation or inhibition.
The role of the surrounding solvent and lipid membrane in the binding process. mdpi.com
MD simulations of the 5-HT1A receptor with other ligands, such as ipsapirone (B1662301), have suggested that a number of different amino acid residues can form the ligand-binding pocket and contribute to the specificity of ligand recognition. nih.gov These dynamic studies are essential for a deeper understanding of the molecular basis of this compound's partial agonism at the 5-HT1A receptor.
Future Directions and Unresolved Research Questions for Zalospirone
Exploring Novel Analogues with Improved Receptor Selectivity and Efficacy
A key focus of current research is the use of Zalospirone's molecular framework as a foundation for designing novel chemical compounds with superior characteristics. The main objectives are to enhance selectivity for the 5-HT₁ₐ receptor over other receptor types and to boost therapeutic effectiveness while reducing unwanted side effects.
Scientists have engaged in the systematic modification of the this compound molecule to delineate its structure-activity relationships (SAR). For example, adamantyl heteroarylpiperazines were created by altering the this compound structure, with the addition of a tertiary adamantyl group intended to preserve strong 5-HT₁ₐ agonist activity. sci-hub.se A resulting analogue, thioadatanserin, was synthesized and assessed, showing promise as a lead candidate for further development as an anxiolytic and antidepressant agent, owing to its dual activity as an agonist at 5-HT₁ₐ receptors and an antagonist at 5-HT₂ₐ receptors. sci-hub.se
Building upon the structural elements of this compound and another 5-HT₁ₐ partial agonist, adatanserin, researchers also designed a series of benzodioxan-5-ylpiperazine derivatives. unimi.it This research avenue led to the creation of Lecozotan, a potent and selective 5-HT₁ₐ antagonist that has been studied for its potential utility in addressing cognitive impairments linked to Alzheimer's disease. unimi.it These developments highlight a clear research path that utilizes the basic structure of azapirones like this compound to forge new compounds with more favorable pharmacological profiles. sci-hub.seunimi.it
Advanced Neuroimaging Ligand Development for 5-HT₁ₐ Receptors, Informed by this compound's Scaffold
The 5-HT₁ₐ receptor is a crucial target for understanding the underlying pathology of various neuropsychiatric conditions. nih.gov Positron Emission Tomography (PET) is a potent in-vivo imaging method that enables the visualization and measurement of these receptors within the human brain. nih.gov The creation of selective, high-affinity radiolabeled molecules (radioligands) is vital for this purpose.
The chemical framework of 5-HT₁ₐ receptor ligands, including the azapirone class that this compound belongs to, offers a valuable launchpad for engineering new PET tracers. wikipedia.orgresearchgate.net While this compound itself was not developed into a primary PET ligand, its structural class has informed the broader field. The successful development of 5-HT₁ₐ PET ligands like WAY-100635 and its derivatives (such as Mefway) has underscored the necessity of particular structural features to attain the high affinity and selectivity needed for neuroimaging. wikipedia.org
Future research could focus on modifying the this compound scaffold to generate novel PET ligands. The objective would be to develop tracers with enhanced features, including better brain penetration, favorable kinetic properties, and precise binding to 5-HT₁ₐ receptors with minimal off-target interactions. Sophisticated ligands could help elucidate the function of 5-HT₁ₐ receptors in various diseases and be used to track the impact of new drugs targeting this receptor. For instance, the development of agonist radioligands like [¹⁸F]F15599 permits the investigation of the receptor's functional state, a significant step beyond antagonist radioligands that only measure receptor density. jneuropsychiatry.org
Revisiting the Therapeutic Potential from a Basic Science Perspective, Focusing on Specific Mechanisms (e.g., Biased Agonism)
The cessation of this compound's clinical development does not invalidate its potential therapeutic value from a fundamental science viewpoint. springer.com A pivotal unresolved issue is whether its therapeutic utility could be enhanced by a more detailed understanding of its action mechanism. A highly promising field of inquiry is biased agonism.
Biased agonism at G-protein-coupled receptors (GPCRs) such as the 5-HT₁ₐ receptor describes the capacity of a ligand to preferentially trigger specific downstream signaling pathways over others. jneuropsychiatry.org This can result in varied physiological outcomes. 5-HT₁ₐ receptors are situated both presynaptically (as autoreceptors on serotonin (B10506) neurons) and postsynaptically in different brain areas. nih.govjneuropsychiatry.org The activation of postsynaptic receptors is believed to produce the therapeutic antidepressant and anxiolytic effects, whereas the activation of presynaptic autoreceptors can initially diminish serotonin release, potentially causing a delay in the therapeutic action of drugs. jneuropsychiatry.orgrsc.org
A biased agonist could theoretically be engineered to selectively target postsynaptic 5-HT₁ₐ receptors or to activate only the intracellular pathways associated with therapeutic benefits, thereby avoiding those that lead to side effects. jneuropsychiatry.org For example, the novel agonist F15599 has demonstrated a preferential effect at postsynaptic 5-HT₁ₐ receptors. jneuropsychiatry.org Although research on biased agonism has not concentrated heavily on this compound, re-examining its pharmacological characteristics through the concept of biased signaling is a crucial future step. Such studies might uncover that this compound or its analogues have previously unrecognized biased signaling capabilities, which could be refined to create safer and more potent medications.
Integration of Omics Data to Elucidate Downstream Signaling Pathways
To fully grasp a drug's range of effects, it is necessary to look beyond the initial receptor binding to the intricate web of subsequent events. The integration of large-scale "omics" data—including transcriptomics, proteomics, and phosphoproteomics—provides a robust, systems-biology framework for mapping the signaling pathways modulated by a compound such as this compound.
While specific omics studies on this compound are not yet prevalent, this methodology has been effectively used to understand the wider serotonergic system. For instance, transcriptomics has been employed to pinpoint potential targets and pathways, such as the 5-HT₁ₐ receptor and its downstream cAMP signaling, related to the antidepressant effects of other substances. researchgate.net A multi-omics strategy can offer an unbiased, comprehensive picture of the alterations in gene expression, protein concentrations, and protein phosphorylation that happen following drug administration over time. nih.gov
For this compound, future research could apply these techniques to:
Pinpoint the complete set of genes and proteins whose expression is modified after treatment.
Detail the specific intracellular signaling cascades, like the ERK pathway, that are affected. jneuropsychiatry.orgresearchgate.net
Uncover new, previously unknown targets or pathways influenced by the drug.
Compare the omics signature of this compound with those of other 5-HT₁ₐ agonists to comprehend the molecular foundation of their differing efficacies and side-effect profiles.
By integrating omics data, scientists can construct detailed network models of this compound's mode of action, which could yield fundamental knowledge about its mechanisms and potentially identify biomarkers for predicting treatment outcomes or adverse effects. nih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
